

Comprehensive Safety & Toxicity Assessment: 4-Hydroxy-7-methoxyquinoline

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Compound of Interest

Compound Name: 4-Hydroxy-7-methoxyquinoline

CAS No.: 82121-05-9; 82121-08-2

Cat. No.: B2855808

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Technical Guide for Drug Development & Safety Assessment

Part 1: Executive Summary & Substance Identity

4-Hydroxy-7-methoxyquinoline (also known as 7-methoxyquinolin-4(1H)-one) is a critical heterocyclic intermediate, primarily utilized as a Key Starting Material (KSM) in the synthesis of tyrosine kinase inhibitors (TKIs) such as Lenvatinib.

From a safety perspective, this compound presents a specific toxicological challenge: it possesses the quinoline core, a structural alert for genotoxicity, yet contains a 4-hydroxyl group which often mitigates DNA intercalation potential via tautomerization. This guide provides a risk-based assessment strategy, focusing on its classification as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines and its metabolic fate.

Chemical Identity Table

Parameter	Detail
CAS Number	5852-83-5
IUPAC Name	7-methoxyquinolin-4-ol (or 7-methoxy-1H-quinolin-4-one)
Molecular Formula	C ₁₀ H ₉ NO ₂
Molecular Weight	175.18 g/mol
Key Functional Groups	Quinoline ring, Methoxy (-OCH ₃), Hydroxyl (-OH) / Carbonyl (=O)
Tautomerism	Exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1] The keto form typically predominates in solution.
Solubility	Low in water; soluble in DMSO, DMF, and hot alcohols.

Part 2: Toxicological Profile & Risk Assessment

Genotoxicity & Mutagenicity (Critical Assessment)

The most significant safety concern for **4-Hydroxy-7-methoxyquinoline** is its potential mutagenicity. Unsubstituted quinoline is a known mutagen (Ames positive) and hepatocarcinogen.

- **Structural Alert:** The quinoline ring system is a "Cohort of Concern" alerting structure.
- **Mechanism of Action:** Metabolic activation (epoxidation) across the 2,3-double bond can form an electrophilic epoxide capable of alkylating DNA.
- **Mitigating Factor (The 4-OH Effect):** The presence of the oxygen at position 4 (tautomerizing to the ketone) disrupts the aromaticity of the pyridine ring in the quinoline system. This electronic alteration generally reduces the potential for 2,3-epoxidation compared to the parent quinoline.

- Regulatory Status: Under ICH M7, this compound must be treated as a Class 3 impurity (Alerting structure, unrelated to the drug substance, no mutagenicity data available) unless empirical data proves otherwise. Action: An Ames test (OECD 471) is mandatory.

Acute Toxicity & Irritation

- Acute Oral Toxicity: Predicted to be Class 4 (GHS) or Class 3 depending on purity. Estimated LD50 > 300–2000 mg/kg (Rat).
 - Read-Across: 7-Hydroxyquinoline has an LD50 (mouse, ip) of ~200 mg/kg. The methoxy group typically reduces acute toxicity slightly compared to the free phenol.
- Skin/Eye Irritation: High probability of Category 2 (Skin Irritant) and Category 2A (Eye Irritant). The phenolic nature (in enol form) and basic nitrogen contribute to mucosal irritation.

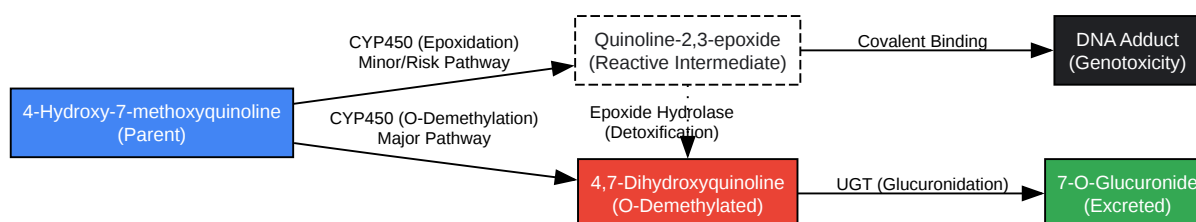
Metabolic Fate (ADME)

The metabolism of this compound is driven by Phase I oxidation and Phase II conjugation.

- Phase I: O-Demethylation at the 7-position is the primary clearance pathway, likely mediated by CYP2D6 or CYP3A4. This yields 4,7-dihydroxyquinoline.
- Phase II: Glucuronidation of the 4-OH (or 4-keto oxygen) and the newly formed 7-OH.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the predicted biotransformation pathway of **4-Hydroxy-7-methoxyquinoline**, highlighting the activation and detoxification steps.



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Caption: Predicted metabolic fate showing the major detoxification route (O-demethylation) vs. the theoretical bioactivation route (epoxidation) responsible for potential genotoxicity.

Part 4: Occupational Safety & Handling

Control Banding: Based on the PGI status and irritant properties, this material should be handled as OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³).

Hazard Category	Recommendation
Engineering Controls	Handle only in a chemical fume hood or localized exhaust enclosure. Use a glove box for weighing powders >10g.
Respiratory Protection	P95/P100 particulate respirator (US) or FFP3 (EU) required if dust generation is possible outside containment.
Dermal Protection	Double nitrile gloves (0.11 mm min thickness). Tyvek® lab coat or sleeve covers to prevent wrist exposure.
Decontamination	Wipe surfaces with 10% bleach (oxidizes the quinoline ring) followed by detergent and water.

Part 5: Experimental Protocols for Safety Validation

To validate the safety profile for regulatory filing (IND/NDA), the following protocols are standard.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To definitively confirm or refute the genotoxic potential of the quinoline core.

- Strains: *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2uvrA.[2]
- Metabolic Activation: Conduct assays with (+S9) and without (-S9) Aroclor-1254 induced rat liver S9 fraction. (Crucial for quinolines which require metabolic activation).

- Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 μ g/plate).
- Vehicle: DMSO (Dimethyl sulfoxide).
- Criteria: A ≥ 2 -fold increase in revertant colonies (TA98/TA100) or ≥ 3 -fold (TA1535/1537) indicates a positive result.
- Interpretation:
 - Positive: Must be controlled to TTC levels ($< 1.5 \mu$ g/day) in final drug.
 - Negative: Can be treated as a standard impurity (ICH Q3A/B limits).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: To establish a baseline for acute cellular toxicity.

- Cell Line: HepG2 (Human liver carcinoma) - chosen due to hepatic metabolism relevance.
- Seeding: 1×10^4 cells/well in 96-well plates; incubate 24h.
- Treatment: Treat with **4-Hydroxy-7-methoxyquinoline** (0.1 – 1000 μ M) for 24h and 48h.
- Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
- Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

- ICH M7(R1).Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] [Link](#)
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